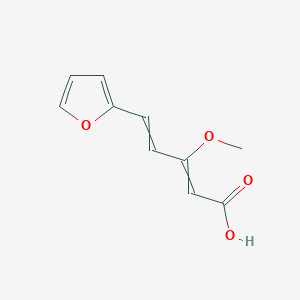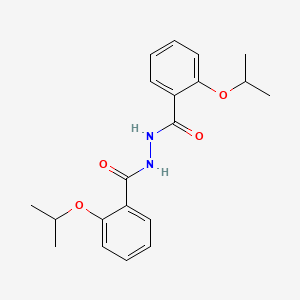![molecular formula C15H26OSi B14312915 tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane CAS No. 112471-50-8](/img/structure/B14312915.png)
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group attached to a silicon atom. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be achieved through several routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 1-phenylpropan-2-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to drive the reaction to completion.
Analyse Des Réactions Chimiques
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenylpropan-2-yloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals, where the silicon atom provides unique properties to the final product.
Medicine: In medicinal chemistry, this compound can be used to modify the pharmacokinetic properties of drug candidates, improving their stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including silicone-based materials and coatings, where its unique reactivity and stability are advantageous.
Mécanisme D'action
The mechanism by which tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis or condensation reactions, leading to the formation of silanols or siloxanes. These reactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane can be compared with other organosilicon compounds, such as:
tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane: This compound features a bicyclic structure, providing different steric and electronic properties compared to the phenylpropan-2-yloxy group.
tert-Butyl 4-phenoxyphenyl ketone: This compound contains a phenoxy group instead of a phenylpropan-2-yloxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of a tert-butyl group, two methyl groups, and a phenylpropan-2-yloxy group, which provides a balance of steric hindrance and electronic effects, making it versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
112471-50-8 |
|---|---|
Formule moléculaire |
C15H26OSi |
Poids moléculaire |
250.45 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-13(12-14-10-8-7-9-11-14)16-17(5,6)15(2,3)4/h7-11,13H,12H2,1-6H3 |
Clé InChI |
FVZRCCFPCDUQOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


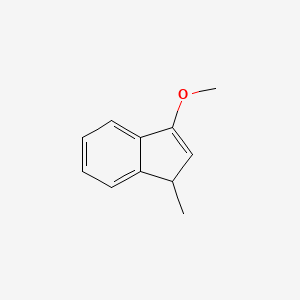
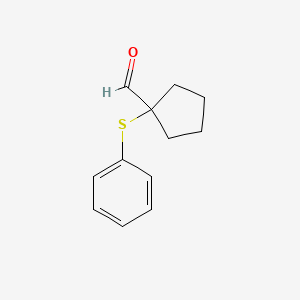
![N-butyl-4-[4-(4-morpholin-4-ylphenyl)phenyl]-N-phenylaniline](/img/structure/B14312846.png)

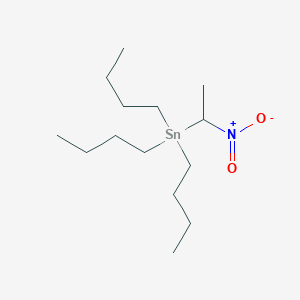
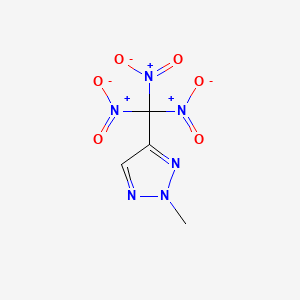
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
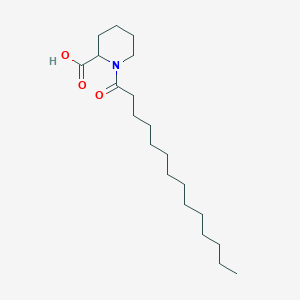
silane](/img/structure/B14312892.png)

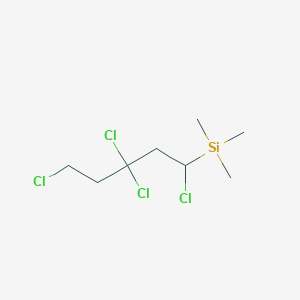
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
